molecular formula C8H8N2O3S B562152 Zonisamide-d4 CAS No. 1020720-04-0

Zonisamide-d4

Cat. No.: B562152
CAS No.: 1020720-04-0
M. Wt: 216.247
InChI Key: UBQNRHZMVUUOMG-RHQRLBAQSA-N
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Description

Zonisamide-d4 is a deuterium-labeled derivative of Zonisamide, an anticonvulsant medication primarily used to treat epilepsy. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can help in tracing the compound in various biological and chemical processes. Zonisamide itself is a sulfonamide derivative with a unique chemical structure, making it distinct from other antiepileptic drugs .

Scientific Research Applications

Zonisamide-d4 has a wide range of applications in scientific research, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Zonisamide in the body.

    Metabolomics: Helps in identifying and quantifying metabolites of Zonisamide in biological samples.

    Drug Development: Used as a tracer in the development of new antiepileptic drugs.

    Neuroscience: Research on the effects of Zonisamide on neuronal activity and its potential use in treating neurological disorders.

    Analytical Chemistry: Employed in the development and validation of analytical methods for Zonisamide quantification.

Mechanism of Action

Zonisamide-d4 blocks repetitive firing of voltage-sensitive sodium channels and reduces voltage-sensitive T-type calcium currents without affecting L-type calcium currents . Its dual mechanism of action may explain its efficacy in patients resistant to other antiepileptic drugs .

Safety and Hazards

Zonisamide-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

Zonisamide-d4 is used for research purposes and is not intended for diagnostic or therapeutic use . It is recommended to take this medicine only as directed by a doctor . The dose may be increased gradually, and when therapy is to be discontinued, it should be withdrawn gradually .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zonisamide-d4 involves the incorporation of deuterium into the Zonisamide molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in Zonisamide with deuterium atoms using deuterated solvents or catalysts.

    Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Zonisamide from its precursors.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions: Zonisamide-d4 undergoes various chemical reactions, including:

    Oxidation: Zonisamide can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert Zonisamide back to its parent amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Comparison with Similar Compounds

    Topiramate: Another anticonvulsant with multiple mechanisms of action, including sodium channel blockade and GABA modulation.

    Lamotrigine: Inhibits voltage-gated sodium channels and is used to treat epilepsy and bipolar disorder.

    Levetiracetam: Binds to synaptic vesicle protein SV2A, modulating neurotransmitter release.

Uniqueness of Zonisamide-d4:

Properties

IUPAC Name

(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQNRHZMVUUOMG-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662231
Record name 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020720-04-0
Record name 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020720-04-0
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